Cas no 2229415-02-3 (2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine)

2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine
- 2229415-02-3
- EN300-1947926
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- インチ: 1S/C9H10F2N2O2/c1-6-4-7(9(10,11)5-12)2-3-8(6)13(14)15/h2-4H,5,12H2,1H3
- InChIKey: MCDJJKNNLXHTPP-UHFFFAOYSA-N
- ほほえんだ: FC(CN)(C1C=CC(=C(C)C=1)[N+](=O)[O-])F
計算された属性
- せいみつぶんしりょう: 216.07103389g/mol
- どういたいしつりょう: 216.07103389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 71.8Ų
2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1947926-5.0g |
2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine |
2229415-02-3 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1947926-1g |
2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine |
2229415-02-3 | 1g |
$1214.0 | 2023-09-17 | ||
Enamine | EN300-1947926-2.5g |
2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine |
2229415-02-3 | 2.5g |
$2379.0 | 2023-09-17 | ||
Enamine | EN300-1947926-0.5g |
2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine |
2229415-02-3 | 0.5g |
$1165.0 | 2023-09-17 | ||
Enamine | EN300-1947926-0.05g |
2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine |
2229415-02-3 | 0.05g |
$1020.0 | 2023-09-17 | ||
Enamine | EN300-1947926-10.0g |
2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine |
2229415-02-3 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1947926-5g |
2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine |
2229415-02-3 | 5g |
$3520.0 | 2023-09-17 | ||
Enamine | EN300-1947926-10g |
2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine |
2229415-02-3 | 10g |
$5221.0 | 2023-09-17 | ||
Enamine | EN300-1947926-0.1g |
2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine |
2229415-02-3 | 0.1g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1947926-1.0g |
2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine |
2229415-02-3 | 1g |
$1214.0 | 2023-05-26 |
2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amineに関する追加情報
Introduction to 2,2-Difluoro-2-(3-Methyl-4-Nitrophenyl)ethan-1-amine (CAS No. 2229415-02-3)
2,2-Difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine (CAS No. 2229415-02-3) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of difluoroalkyl amines, which are known for their ability to modulate biological activities and enhance the pharmacological properties of drug candidates.
The molecular formula of 2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine is C10H10F2N2O2, and its molecular weight is approximately 218.19 g/mol. The presence of the difluoroalkyl group and the nitrophenyl moiety imparts distinct chemical and physical properties to this compound, making it a valuable candidate for further investigation in drug discovery and development.
In terms of its chemical structure, 2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine features a difluoromethyl group attached to an aromatic ring substituted with a methyl and nitro group. The difluoromethyl group is known for its electron-withdrawing effect, which can influence the electronic properties of the molecule and affect its reactivity and stability. The nitro group, on the other hand, is a strong electron-withdrawing substituent that can enhance the polarity and reactivity of the aromatic ring.
The synthesis of 2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine typically involves multi-step reactions, including the formation of the difluoromethylated intermediate and subsequent functionalization to introduce the nitrophenyl moiety. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for research purposes.
In the context of medicinal chemistry, 2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine has been studied for its potential as a lead compound in the development of novel therapeutic agents. One area of interest is its ability to modulate neurotransmitter systems in the central nervous system (CNS). Preliminary studies have shown that this compound can interact with specific receptors or enzymes involved in neurotransmission, potentially offering new avenues for treating neurological disorders such as depression, anxiety, and neurodegenerative diseases.
Beyond its potential applications in CNS disorders, 2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings suggest that it may have therapeutic potential in treating inflammatory conditions such as arthritis and other autoimmune diseases.
The pharmacokinetic properties of 2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine are another important aspect of its evaluation as a drug candidate. Early studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity allows it to cross biological membranes efficiently, while its stability under physiological conditions ensures prolonged activity in vivo.
To further validate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of 2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine. These trials are designed to evaluate its effects on various disease models and to identify any potential side effects or adverse reactions. Preliminary results from these trials are promising and suggest that this compound may offer significant benefits over existing treatments.
In conclusion, 2,2-difluoro-2-(3-methyl-4-nitrophenyl)ethan-1-amine (CAS No. 2229415-02-3) is a promising compound with a unique chemical structure that holds significant potential for various applications in medicinal chemistry and pharmaceutical research. Its ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties makes it an attractive candidate for further development as a novel therapeutic agent. As research continues to advance, it is likely that new insights into the mechanisms of action and therapeutic applications of this compound will emerge, paving the way for innovative treatments in medicine.
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